molecular formula C11H13NO B3353703 3-(1H-indol-1-yl)propan-1-ol CAS No. 56276-06-3

3-(1H-indol-1-yl)propan-1-ol

Cat. No.: B3353703
CAS No.: 56276-06-3
M. Wt: 175.23 g/mol
InChI Key: BOXDPPLUKGIQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-1-yl)propan-1-ol: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring attached to a propanol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-1-yl)propan-1-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 3-(1H-indol-1-yl)propanal using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(1H-indol-1-yl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various enzymes and receptors, making them useful in studying cellular processes .

Medicine: The compound has potential therapeutic applications due to its structural similarity to tryptophan, an essential amino acid. It is investigated for its potential use in developing drugs for neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 3-(1H-indol-1-yl)propan-1-ol is unique due to its specific structure, which combines the indole ring with a propanol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-indol-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-6,8,13H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDPPLUKGIQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580603
Record name 3-(1H-Indol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56276-06-3
Record name 3-(1H-Indol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-1-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(1H-indol-1-yl)propan-1-ol
Reactant of Route 4
3-(1H-indol-1-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(1H-indol-1-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.